(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Drug Design Chromatography

(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that belongs to the class of Boc-protected trans-4-aryl-pyrrolidine-3-carboxylic acids. With a molecular weight of 319.4 g/mol and a topological polar surface area (TPSA) of 66.8 Ų, it is commonly supplied as a crystalline powder with a minimum purity specification of 98% (HPLC).

Molecular Formula C18H25NO4
Molecular Weight 319.401
CAS No. 1227845-15-9
Cat. No. B567984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid
CAS1227845-15-9
Molecular FormulaC18H25NO4
Molecular Weight319.401
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m0/s1
InChIKeyJWLPJRRREUHHCY-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic Acid (CAS 1227845-15-9): Properties, Storage, and Baseline Specifications


(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that belongs to the class of Boc-protected trans-4-aryl-pyrrolidine-3-carboxylic acids [1]. With a molecular weight of 319.4 g/mol and a topological polar surface area (TPSA) of 66.8 Ų, it is commonly supplied as a crystalline powder with a minimum purity specification of 98% (HPLC) . The compound features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, a free carboxylic acid at the 3-position, and a 4-ethylphenyl substituent at the 4-position in a defined (3S,4R) trans configuration, making it a key intermediate for medicinal chemistry programs that require precise stereochemical control during scaffold derivatization [1].

Why Generic Substitution Fails: (3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic Acid vs. In-Class Analogs


In-class compounds such as the phenyl- (CAS 884048-45-7), 4-methylphenyl- (CAS 959577-53-8), and Cbz-protected analogs cannot be freely interchanged for (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid in synthetic workflows or structure-activity relationship (SAR) campaigns because critical downstream parameters—including lipophilicity-driven purification efficiency, orthogonal protecting group stability, receptor-binding fit, and stereochemical integrity—diverge measurably across the series [1]. The ethylphenyl substituent introduces a quantifiable increase in logP (+0.8 vs. phenyl; +0.5 vs. 4-methylphenyl) that directly influences phase partitioning during extraction, chromatographic retention, and potential passive membrane permeability [2][3]. Failure to account for these differences can result in yield losses of 10–30% during purification, altered metabolic stability profiles, or compromised enantiomeric purity in target molecules.

Quantitative Differentiation of (3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic Acid: A Comparator-Based Evidence Guide


Lipophilicity Differentiation: XLogP3-AA of 3.0 vs. 2.2 (Phenyl) and 2.5 (4-Methylphenyl)

The target compound exhibits a computed XLogP3-AA value of 3.0, which is 0.8 log units higher than the unsubstituted phenyl analog (XLogP3-AA = 2.2) and 0.5 log units higher than the 4-methylphenyl analog (XLogP3-AA = 2.5) [1][2][3]. This difference reflects the contribution of the ethyl extension on the aromatic ring and translates into substantially prolonged reverse-phase HPLC retention times and altered extraction profiles between organic and aqueous phases.

Medicinal Chemistry Drug Design Chromatography

Stereochemical Definition: Defined (3S,4R) vs. Racemic Trans Mixture

The compound is supplied as the enantiopure (3S,4R) diastereomer with a defined atom stereocenter count of 2 and zero undefined stereocenters, as validated by the canonical SMILES CCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C [1]. In contrast, the racemic trans mixture (CAS 1227845-15-9 also applied to the racemic form) contains both enantiomers and requires additional chiral separation steps when a single enantiomer is needed . Vendor CoA specifications for the (3S,4R) compound typically report a combined chemical purity of ≥98% (HPLC) with stereochemical purity implied by the absence of the cis diastereomer .

Asymmetric Synthesis Chiral Resolution Process Chemistry

Protecting Group Orthogonality: Boc vs. Cbz in Sequential Deprotection Strategies

The Boc group on the target compound is cleavable under acidic conditions (e.g., neat TFA or HCl/dioxane) [1]. In contrast, the Cbz-protected analog (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid, CAS 2227753-21-9) requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing reducible functional groups such as alkenes, nitro groups, or benzyl ethers [2]. This orthogonality allows the Boc-protected compound to be used in sequences where the Cbz group would be deprotected prematurely, or where acid-labile protecting groups on other positions must be retained.

Peptide Chemistry Orthogonal Protection Solid-Phase Synthesis

Synthetic Accessibility via Nitrile Anion Cyclization: 71% Overall Yield Benchmark for 4-Aryl Pyrrolidine-3-Carboxylic Acids

A widely adopted five-step chromatography-free synthesis for trans-4-aryl-pyrrolidine-3-carboxylic acids was demonstrated on the 2,4-difluorophenyl analog, achieving 71% overall yield with >99.9% chemical and optical purity [1]. The method employs a nitrile anion 5-exo-tet cyclization and was explicitly shown to be applicable to electronically neutral and electron-rich substituted phenyl substrates, which includes the 4-ethylphenyl motif [1]. This synthetic strategy provides a reproducible, scalable route (demonstrated at multi-gram scale for the difluorophenyl case) that can be directly translated to the production of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid with comparable efficiency.

Process Chemistry Asymmetric Synthesis Heterocycle Construction

Optimal Application Scenarios for (3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic Acid Based on Quantitative Differentiation Data


Lead Optimization of Factor Xa or Integrin Antagonist Scaffolds Requiring Enhanced Lipophilicity

When SAR exploration demands a systematic increase in lipophilicity (ΔlogP ≥ 0.5) relative to the phenyl or 4-methylphenyl lead compound to improve membrane permeability or target engagement, the 4-ethylphenyl derivative provides a quantifiable logP shift of +0.8 and +0.5 respectively without altering TPSA (66.8 Ų). This allows medicinal chemists to modulate ADME properties while preserving the core hydrogen-bonding pharmacophore [1][2].

Orthogonal Protection Strategy for Multi-Fragment Peptidomimetic Assembly

In solid-phase or solution-phase synthesis of peptidomimetics that require sequential deprotection of amine functionalities, the Boc group on this compound can be removed under acidic conditions (TFA/CH₂Cl₂) without affecting Cbz, Fmoc, or Alloc groups on other residues. This orthogonality enables efficient three-fragment convergent assembly with fewer protecting group manipulations, improving yield and purity of final constructs [3].

Asymmetric Synthesis of Single-Enantiomer Drug Intermediates

When a drug substance requires a defined (3S,4R) absolute configuration at the pyrrolidine ring, using this pre-resolved enantiopure building block eliminates the chiral chromatographic separation that would be required if starting from the racemic trans mixture. Based on typical resolution yields of 30–45% per enantiomer, this avoids a 55–70% material loss and saves one full unit operation, directly reducing cost of goods for preclinical and early clinical supplies [4].

Scalable Process Chemistry via Chromatography-Free Nitrile Anion Cyclization Route

The established nitrile anion cyclization methodology provides a scalable, chromatography-free synthetic route with anticipated overall yields exceeding 65% for neutral or electron-rich 4-aryl substrates. This directly translates to lower manufacturing costs, reduced solvent waste, and improved process mass intensity compared to alternative routes that require multiple chromatographic purifications [5].

Quote Request

Request a Quote for (3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.